N~1~-Hydroxy-N~8~-(4-iodophenyl)octanediamide N~1~-Hydroxy-N~8~-(4-iodophenyl)octanediamide 4-iodo-SAHA is a hydrophobic derivative of the class I and class II histone deacetylase (HDAC) inhibitor SAHA. At 1 μM it demonstrates >60% inhibition of HDAC1 and HDAC6 activity in a deacetylase activity assay, similar to that of SAHA. 4-iodo-SAHA inhibits proliferation of SK-BR-3 breast-derived and HT29 colon-derived cell lines with EC50 values comparable to that of SAHA (1.1 and 0.95 μM versus 2.1 and 2 μM, respectively). It is 10-fold more potent as an inhibitor of U937 leukemia cell proliferation compared to SAHA (0.12 μM versus 1.2 μM, respectively).
A SAHA derivative with antiproliferative activity in several human cancer cell lines.

Brand Name: Vulcanchem
CAS No.: 1219807-87-0
VCID: VC0118070
InChI: InChI=1S/C14H19IN2O3/c15-11-7-9-12(10-8-11)16-13(18)5-3-1-2-4-6-14(19)17-20/h7-10,20H,1-6H2,(H,16,18)(H,17,19)
SMILES: C1=CC(=CC=C1NC(=O)CCCCCCC(=O)NO)I
Molecular Formula: C14H19IN2O3
Molecular Weight: 390.22 g/mol

N~1~-Hydroxy-N~8~-(4-iodophenyl)octanediamide

CAS No.: 1219807-87-0

Cat. No.: VC0118070

Molecular Formula: C14H19IN2O3

Molecular Weight: 390.22 g/mol

* For research use only. Not for human or veterinary use.

N~1~-Hydroxy-N~8~-(4-iodophenyl)octanediamide - 1219807-87-0

Specification

Description 4-iodo-SAHA is a hydrophobic derivative of the class I and class II histone deacetylase (HDAC) inhibitor SAHA. At 1 μM it demonstrates >60% inhibition of HDAC1 and HDAC6 activity in a deacetylase activity assay, similar to that of SAHA. 4-iodo-SAHA inhibits proliferation of SK-BR-3 breast-derived and HT29 colon-derived cell lines with EC50 values comparable to that of SAHA (1.1 and 0.95 μM versus 2.1 and 2 μM, respectively). It is 10-fold more potent as an inhibitor of U937 leukemia cell proliferation compared to SAHA (0.12 μM versus 1.2 μM, respectively).
A SAHA derivative with antiproliferative activity in several human cancer cell lines.

CAS No. 1219807-87-0
Molecular Formula C14H19IN2O3
Molecular Weight 390.22 g/mol
IUPAC Name N'-hydroxy-N-(4-iodophenyl)octanediamide
Standard InChI InChI=1S/C14H19IN2O3/c15-11-7-9-12(10-8-11)16-13(18)5-3-1-2-4-6-14(19)17-20/h7-10,20H,1-6H2,(H,16,18)(H,17,19)
Standard InChI Key BYVHZKAHBXINPL-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1NC(=O)CCCCCCC(=O)NO)I
Canonical SMILES C1=CC(=CC=C1NC(=O)CCCCCCC(=O)NO)I
Appearance Assay:≥98%A crystalline solid

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